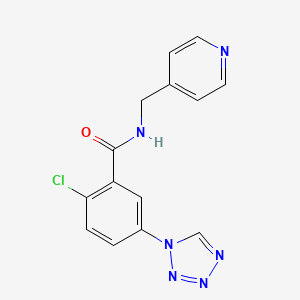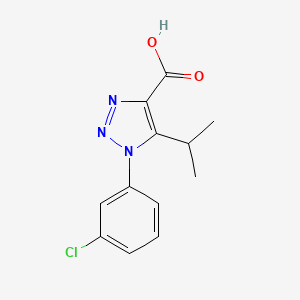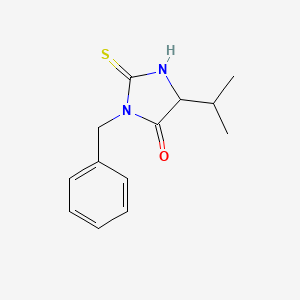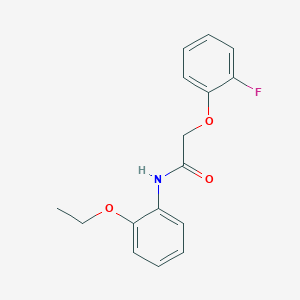
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has gained significant attention due to its potent anticancer activity and its ability to target specific cancer cells.
Mechanism of Action
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide targets Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Toll-like receptor (TLR) signaling. By inhibiting BTK, 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation of 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide is its potential for off-target effects, which may lead to unwanted side effects. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide in clinical settings.
Future Directions
For research on 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide include clinical trials to evaluate its safety and efficacy in cancer patients, as well as studies to investigate its potential for combination therapy with other anticancer agents. Additionally, further research is needed to elucidate the molecular mechanisms underlying 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide's anticancer activity and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-pyridinecarboxaldehyde and sodium borohydride in the presence of acetic acid. This reaction yields the intermediate 2-chloro-N-(4-pyridinylmethyl)-5-nitrobenzamide, which is then treated with sodium azide and trifluoroacetic acid to give the final product, 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide.
Scientific Research Applications
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide has been extensively studied for its anticancer activity and has shown promising results in preclinical studies. It has been found to inhibit the growth of various types of cancer cells, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide has also been shown to induce apoptosis in cancer cells and to inhibit the activity of key signaling pathways involved in cancer cell survival and proliferation.
properties
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)-5-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O/c15-13-2-1-11(21-9-18-19-20-21)7-12(13)14(22)17-8-10-3-5-16-6-4-10/h1-7,9H,8H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIESPUNCTVGFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)NCC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(pyridin-4-ylmethyl)-5-(1H-tetrazol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5141567.png)
![3-[2-(4-acetyl-1-piperazinyl)-2-oxoethyl]-1-benzyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5141574.png)
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5141590.png)


![2-ethoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5141613.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5141637.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B5141650.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5141656.png)
![1-ethyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5141658.png)

![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5141672.png)